(R)-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride
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Overview
Description
®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a chiral amine derivative, often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine oxides, and reduced amine compounds .
Scientific Research Applications
®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride include:
- 1-(Pyridin-4-yl)propan-1-amine dihydrochloride
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride apart is its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This makes it particularly valuable in the development of enantioselective drugs and other applications where chirality plays a crucial role.
Properties
IUPAC Name |
2-methyl-1-pyridin-4-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-3-5-11-6-4-8;;/h3-7,9H,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAESZQFXXTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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